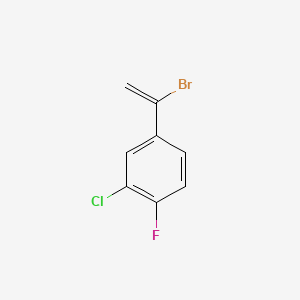

4-(1-Bromovinyl)-2-chloro-1-fluorobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrClF |

|---|---|

Molecular Weight |

235.48 g/mol |

IUPAC Name |

4-(1-bromoethenyl)-2-chloro-1-fluorobenzene |

InChI |

InChI=1S/C8H5BrClF/c1-5(9)6-2-3-8(11)7(10)4-6/h2-4H,1H2 |

InChI Key |

QAIWLNRATLHFDI-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC(=C(C=C1)F)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Bromovinyl 2 Chloro 1 Fluorobenzene

Strategies for the Construction of the 1-Bromovinyl Moiety

Olefination Reactions for Vinyl Halide Synthesis

Olefination reactions provide a powerful means of converting carbonyl compounds, such as ketones and aldehydes, directly into alkenes. Specific adaptations of classical olefination methods have been developed to allow for the synthesis of vinyl halides.

The Wittig reaction is a widely used method for creating carbon-carbon double bonds from a carbonyl compound and a phosphonium (B103445) ylide, often called a Wittig reagent. masterorganicchemistry.comwikipedia.org The reaction is known for its reliability and functional group tolerance. wikipedia.org For the synthesis of vinyl bromides, a specialized Wittig reagent, such as a brominated phosphonium ylide, is required.

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine intermediate, which then forms a four-membered oxaphosphetane ring. masterorganicchemistry.com This ring subsequently collapses to yield the final alkene and a phosphine (B1218219) oxide byproduct, such as triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the substituents on the ylide. Stabilized ylides (containing electron-withdrawing groups) typically yield (E)-alkenes, whereas non-stabilized ylides (containing alkyl or hydrogen groups) predominantly form (Z)-alkenes. organic-chemistry.org

In a specific approach for vinyl bromide synthesis, β-oxido phosphonium ylides, generated in situ from an aldehyde and a Wittig reagent, can react with an electrophilic bromine source to form the corresponding E-bromo-substituted alkene. organic-chemistry.org

Table 1: Comparison of Wittig Reagent Types and Stereochemical Outcome

| Ylide Type | Substituent (R) on Ylide | Reactivity | Predominant Alkene Isomer |

|---|---|---|---|

| Non-stabilized | Alkyl, H | High | (Z)-alkene |

| Semi-stabilized | Aryl | Moderate | Mixture, often (Z) |

| Stabilized | Electron-Withdrawing Group (e.g., COOR) | Low | (E)-alkene |

The Julia olefination, also known as the Julia-Lythgoe olefination, is a multi-step process that converts phenyl sulfones and carbonyl compounds into alkenes. wikipedia.orgorganic-chemistry.org The reaction is particularly noted for its excellent (E)-selectivity. The process begins with the addition of a metalated phenyl sulfone to an aldehyde or ketone, forming a β-alkoxy sulfone intermediate. This intermediate is then functionalized (e.g., acetylated) and subsequently undergoes reductive elimination, often using sodium amalgam, to yield the trans-alkene. organic-chemistry.orgalfa-chemistry.com

A significant advancement is the Julia-Kocienski olefination, a one-pot modification that utilizes heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. alfa-chemistry.comnih.gov This variant proceeds through a spirocyclic intermediate, which eliminates sulfur dioxide and a heteroaryl alkoxide to form the olefin, avoiding the need for a separate reduction step and accommodating a wider range of functional groups. nih.gov While not as commonly employed for direct vinyl halide synthesis as the Wittig reaction, modifications and strategic choice of substrates can guide the reaction toward halogenated alkene products.

Decarboxylative Halogenation of Carboxylic Acids for Vinyl Bromides

Decarboxylative halogenation offers an alternative route to vinyl bromides, starting from α,β-unsaturated carboxylic acids. This process, known as halodecarboxylation, involves the cleavage of a carbon-carbon bond and the replacement of a carboxyl group with a halogen. nih.govacs.org

The classical Hunsdiecker-Borodin reaction involves the treatment of silver salts of carboxylic acids with a halogen, typically bromine, to produce an organic halide with one fewer carbon atom. wikiwand.comwikipedia.orgbyjus.com The reaction is believed to proceed through a radical mechanism involving an acyl hypohalite intermediate. wikipedia.orgbyjus.com

When applied to α,β-unsaturated aromatic carboxylic acids, the Hunsdiecker reaction can afford β-halo styrenes in excellent yields. tandfonline.com Several variations have been developed to improve the reaction's scope and practicality:

Kochi Reaction : This variant uses lead(IV) acetate (B1210297) and a lithium halide (e.g., lithium bromide) as the reagents for both decarboxylation and halogenation. wikiwand.comwikipedia.org

Cristol-Firth Modification : This method employs mercuric oxide and the elemental halogen. wikiwand.comwikipedia.org

N-Halosuccinimide Reagents : The use of N-bromosuccinimide (NBS) in conjunction with a catalyst, such as lithium acetate, has been shown to give high yields of β-halostyrenes from α,β-unsaturated carboxylic acids, which often give low yields under classical conditions. wikiwand.com

Table 2: Key Variants of the Hunsdiecker-Borodin Reaction

| Reaction Name | Key Reagents | Typical Substrate |

|---|---|---|

| Classical Hunsdiecker | Silver carboxylate, Br₂ | Aliphatic & Aromatic Carboxylic Acids |

| Kochi Reaction | Lead(IV) acetate, LiBr | Carboxylic Acids |

| Cristol-Firth | Mercuric oxide, Br₂ | Carboxylic Acids |

| Catalytic Variant | N-Bromosuccinimide (NBS), LiOAc | α,β-Unsaturated Carboxylic Acids |

The application of microwave irradiation has been shown to significantly enhance the efficiency of Hunsdiecker-type reactions. wikiwand.comwikipedia.org Microwave-assisted protocols can dramatically reduce reaction times and often lead to higher yields and improved stereoselectivity. lscollege.ac.in

For the bromodecarboxylation of α,β-unsaturated carboxylic acids like cinnamic acid derivatives, microwave heating in the presence of an N-halosuccinimide and a catalyst provides a rapid and efficient route to vinyl bromides. nih.govacs.org This method preferentially synthesizes (E)-β-arylvinyl halides. wikiwand.comwikipedia.org The reaction with NBS generally proceeds in good yields (60–89%) for many cinnamic acid derivatives, with high stereoselectivity for the conversion of (E)-cinnamic acids to (E)-vinyl bromides. nih.govacs.org This approach is considered a fast, reliable, and robust method for such transformations. nih.gov

Conversion of Ketones and Aldehydes to Vinyl Bromides

The transformation of carbonyl compounds, specifically the precursor 1-(2-chloro-4-fluorophenyl)ethan-1-one, into the target vinyl bromide is a key synthetic approach. This can be achieved through several reliable methods, including the use of vinyl phosphate (B84403) intermediates and phosphine-halogen reagents.

Utilizing Vinyl Phosphate Intermediates

A practical and effective method for converting ketones into vinyl bromides involves a two-step sequence via a vinyl phosphate intermediate. researchgate.net This strategy offers an alternative to harsher halogenating conditions. researchgate.net The initial step involves the reaction of a ketone with a phosphorylating agent to form a stable enol phosphate. This intermediate is then subjected to a reaction with a triphenylphosphine dihalide to yield the desired vinyl bromide. researchgate.net

The Perkow reaction represents another route to vinyl phosphates, particularly from α-halogenated ketones reacting with phosphites. mdpi.com While this is a common method for generating vinyl phosphates, its direct applicability depends on the availability of the corresponding α-halo-ketone precursor. mdpi.com

Key steps in vinyl bromide synthesis via vinyl phosphate intermediates:

Phosphorylation: The precursor ketone, 1-(2-chloro-4-fluorophenyl)ethan-1-one, is treated with a phosphorylating agent like diethyl chlorophosphate (DECP) in the presence of a base to form the corresponding vinyl diethyl phosphate.

Halogenation: The isolated vinyl phosphate intermediate is then reacted with a brominating agent, such as triphenylphosphine dibromide (generated in situ), to produce 4-(1-Bromovinyl)-2-chloro-1-fluorobenzene.

This method is advantageous as it often proceeds under mild conditions and avoids some of the multi-step procedures or high-temperature conditions required by other methods. researchgate.net

Phosphine-Halogen Reagents in Vinyl Halide Formation

The direct conversion of enolizable ketones to vinyl halides can be accomplished using phosphine-halogen-based reagents. organic-chemistry.orgorganic-chemistry.org A common example is the Appel reaction, which typically utilizes a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide like carbon tetrabromide (CBr₄).

In this one-pot procedure, the ketone is treated with the reagent mixture. The reaction is thought to proceed through the formation of a phosphonium enolate, which then undergoes rearrangement and elimination to furnish the vinyl bromide. This method is valued for its directness.

Application of triphenyl phosphate ((PhO)₃P)-halogen reagents has also been shown to effectively prepare vinyl halides from enolizable ketones under mild conditions, resulting in good to excellent yields. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Methods for Converting Ketones to Vinyl Bromides

| Method | Reagents | Intermediate | Key Advantages |

| Vinyl Phosphate | 1. Diethyl chlorophosphate, Base 2. Triphenylphosphine dihalide | Vinyl phosphate | Mild conditions, practical for various ketones. researchgate.net |

| Phosphine-Halogen | Triphenylphosphine, Carbon tetrabromide (Appel) or (PhO)₃P-halogen reagents | Phosphonium enolate (proposed) | Direct one-pot conversion, good yields. organic-chemistry.orgorganic-chemistry.org |

Bromination of Alkynes and Alkenes for Vinyl Bromides

Alternative synthetic routes to this compound begin with either the corresponding alkyne (2-chloro-1-fluoro-4-ethynylbenzene) or alkene (2-chloro-1-fluoro-4-vinylbenzene). These methods often provide excellent control over the stereochemistry of the resulting double bond.

Stereoselective Bromination Techniques

The stereoselective synthesis of vinyl bromides from alkynes is a well-established field. The reaction of a terminal alkyne with one equivalent of bromine (Br₂) typically proceeds through a bridged bromonium ion intermediate. masterorganicchemistry.com Subsequent backside attack by a bromide ion results in a product with trans stereochemistry (an anti-addition). masterorganicchemistry.com

For terminal alkynes, hydrobromination offers a direct route to vinyl bromides. A catalytic anti-Markovnikov hydrobromination can produce terminal E-alkenyl bromides with high yield and excellent regio- and diastereoselectivity. organic-chemistry.org Conversely, other catalytic systems can favor Markovnikov addition.

A highly efficient method for creating (E)-trisubstituted vinyl bromides involves a Friedel–Crafts-type addition of terminal alkynes to oxocarbenium ions, using magnesium bromide etherate (MgBr₂·OEt₂) as both a Lewis acid promoter and a bromide source. nih.govnih.gov This reaction proceeds under mild conditions and delivers the vinyl bromide products in high yields and with high E:Z selectivity. nih.govnih.gov

Halodesilylation Approaches

Halodesilylation provides a powerful and stereospecific method for the synthesis of vinyl halides. This approach involves the initial preparation of a vinylsilane, which is then treated with a halogen source to replace the silyl (B83357) group with a halogen atom, typically with retention of configuration.

An efficient one-pot protocol for the stereoselective synthesis of (E)-β-aryl vinyl bromides from styrenes has been developed. organic-chemistry.org This process involves a ruthenium-catalyzed silylative coupling followed by a halodesilylation reaction mediated by an N-halosuccinimide, such as N-bromosuccinimide (NBS). organic-chemistry.org

Synthetic sequence for halodesilylation:

Silylative Coupling: The precursor, 2-chloro-1-fluoro-4-vinylbenzene, is reacted with a silane in the presence of a ruthenium catalyst.

Halodesilylation: The resulting vinylsilane is then treated with NBS to afford the target (E)-4-(1-bromovinyl)-2-chloro-1-fluorobenzene.

Introduction of Chlorine and Fluorine onto the Aromatic Ring System

Chlorination of an aromatic ring is commonly carried out using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, making it a more potent electrophile. masterorganicchemistry.com

Direct fluorination with fluorine gas (F₂) is generally avoided due to its extreme reactivity and hazardous nature, which can lead to explosive reactions and polyfluorinated products. vedantu.comlibretexts.org Therefore, indirect methods are preferred. One of the most common methods for introducing a fluorine atom onto an aromatic ring is the Balz–Schiemann reaction. vedantu.com This reaction involves the conversion of an aromatic amine (an aniline derivative) into a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410). vedantu.com

A practical synthetic route to a similarly substituted precursor, 1-bromo-2-chloro-4-fluorobenzene (B27530), starts from 2-chloro-4-fluoroaniline. google.com The process involves:

Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures to form a diazonium salt. chemicalbook.com

Sandmeyer Reaction: The resulting diazonium salt is then reacted with a solution of cuprous bromide (CuBr) in hydrobromic acid (HBr). chemicalbook.com This introduces the bromine atom onto the ring, displacing the diazonium group.

This sequence provides a reliable pathway to construct the required polyhalogenated benzene (B151609) ring, which can then be further functionalized to the necessary ketone, alkyne, or alkene precursors for the subsequent vinyl bromide formation steps.

Electrophilic Fluorination and Nucleophilic Fluorination (Halex Process) Strategies

The introduction of a fluorine atom onto an aromatic ring can be achieved through two primary strategies: electrophilic fluorination and nucleophilic aromatic substitution (SNAr), the latter of which includes the industrially significant Halex process. harvard.edualfa-chemistry.com

Nucleophilic Fluorination (Halex Process): The Halex (Halogen Exchange) process is a cornerstone of industrial aromatic fluorination. acsgcipr.org It involves the displacement of a leaving group, typically chlorine, by a fluoride anion from a source like potassium fluoride (KF) or cesium fluoride (CsF). acsgcipr.orgwikipedia.org The reaction is facilitated by polar aprotic solvents (e.g., DMSO, DMF) at high temperatures and often requires the presence of an electron-withdrawing group on the aromatic ring to activate the substrate towards nucleophilic attack. harvard.edunih.gov The rate-determining step is the formation of a negatively charged Meisenheimer complex. nih.gov For a precursor to the target compound, a molecule like 1,2-dichloro-4-nitrobenzene could potentially be fluorinated via the Halex process. wikipedia.org

Electrophilic Fluorination: This approach utilizes an electrophilic fluorine source ("F+") to fluorinate a nucleophilic carbon center, such as an electron-rich aromatic ring. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS), are the most common, offering greater stability and safety compared to elemental fluorine. alfa-chemistry.comwikipedia.org The reaction is believed to proceed through a polar electrophilic aromatic substitution (SEAr) mechanism. researchgate.net This method is suitable for direct C-H fluorination or for fluorinating organometallic intermediates.

| Feature | Nucleophilic Fluorination (Halex Process) | Electrophilic Fluorination |

|---|---|---|

| Fluorine Source | Nucleophilic (F⁻), e.g., KF, CsF acsgcipr.org | Electrophilic ("F+"), e.g., Selectfluor, NFSI wikipedia.org |

| Substrate Requirement | Electron-deficient arenes (activated for SNAr) nih.gov | Electron-rich arenes (activated for SEAr) wikipedia.org |

| Mechanism | Nucleophilic Aromatic Substitution (SNAr) acsgcipr.org | Electrophilic Aromatic Substitution (SEAr) researchgate.net |

| Key Intermediate | Meisenheimer Complex nih.gov | Wheland Intermediate (Sigma Complex) |

| Common Application | Large-scale industrial synthesis from chlorinated precursors google.com | Laboratory-scale synthesis, late-stage functionalization |

Advanced Chlorination Techniques for Aryl Systems

Traditional electrophilic chlorination of benzene rings often employs molecular chlorine (Cl₂) with a Lewis acid catalyst like FeCl₃ or AlCl₃. masterorganicchemistry.com However, these methods can suffer from low selectivity and harsh conditions. Advanced chlorination techniques offer milder conditions and greater control.

Recent developments include catalytic systems that use more benign chlorine sources. For example, iron-based catalysts have been shown to facilitate the chlorination of arenes using hydrochloric acid as the chlorine source and hydrogen peroxide as the oxidant. nih.govresearchgate.net These methods can proceed through radical pathways or electrophilic aromatic substitution, offering alternative reactivity profiles. nih.gov The functional group tolerance of these modern methods is a significant advantage, allowing for the chlorination of more complex and sensitive substrates. nih.gov

Orthogonal Functionalization Strategies for Multi-Halogenated Aromatics

Orthogonal functionalization is critical for the selective synthesis of polyhalogenated compounds. This strategy exploits the differing reactivity of various carbon-halogen bonds. In a molecule containing fluorine, chlorine, and bromine, the C-Br bond is typically the most reactive in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), followed by the C-Cl bond. The C-F bond is generally the most robust and least reactive.

This reactivity hierarchy allows for the selective functionalization at the C-Br position of a precursor like 4-bromo-2-chloro-1-fluorobenzene, while leaving the C-Cl and C-F bonds untouched. For instance, a palladium-catalyzed reaction could be used to introduce the vinyl group (or a precursor to it) by targeting the C-Br bond exclusively. This chemoselectivity is fundamental to constructing the final this compound molecule from a trihalogenated intermediate.

Convergent and Divergent Synthetic Routes

Divergent Synthesis: This approach begins with a common core structure that is subsequently elaborated into a variety of different products. wikipedia.orgnih.gov A synthetic plan starting with 4-bromo-2-chloro-1-fluorobenzene could be considered divergent if this intermediate is used to create not only the target compound but also a library of other analogs by reacting it with various coupling partners. rsc.org

Step-by-Step Construction of the Molecular Framework

A plausible linear or convergent synthesis would first focus on constructing the 4-bromo-2-chloro-1-fluorobenzene core. One documented route to this intermediate starts from 2-chloro-4-fluoroaniline. google.com This starting material can undergo a Sandmeyer-type reaction, where the aniline is first converted to a diazonium salt and then treated with a brominating agent, such as copper(I) bromide, to install the bromine atom. google.comchemicalbook.com

| Step | Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2-Chloro-4-fluoroaniline | 1. NaNO₂, HBr 2. CuBr | 4-Bromo-2-chloro-1-fluorobenzene | Diazotization / Sandmeyer Reaction google.com |

| 2 | 4-Bromo-2-chloro-1-fluorobenzene | e.g., (CH₂=CH)B(OR)₂, Pd catalyst | 2-Chloro-1-fluoro-4-vinylbenzene | Suzuki Coupling |

| 3 | 2-Chloro-1-fluoro-4-vinylbenzene | e.g., NBS | 4-(1,2-Dibromoethyl)-2-chloro-1-fluorobenzene | Bromination |

| 4 | 4-(1,2-Dibromoethyl)-2-chloro-1-fluorobenzene | Base (e.g., KOtBu) | This compound | Elimination |

Strategies for Introducing the Bromovinyl Group as a Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that involves introducing key functional groups at the end of a synthetic sequence. wikipedia.orgnih.gov This approach is highly valuable for rapidly creating analogs of a complex molecule for structure-activity relationship studies. researchgate.net

For the target compound, introducing the 1-bromovinyl group as a final step onto the 4-bromo-2-chloro-1-fluorobenzene core (after first converting the bromo position to another functional group) or a related precursor is an attractive strategy. Several methods exist for this transformation:

Heck Reaction: A palladium-catalyzed Heck reaction could couple an aryl halide with ethylene to form a styrene derivative. nih.gov Subsequent bromination and dehydrobromination would yield the desired 1-bromovinyl group.

Sonogashira Coupling followed by Hydrobromination: The aryl halide can be coupled with a terminal alkyne (e.g., trimethylsilylacetylene) via a Sonogashira reaction. After deprotection, the resulting terminal alkyne can undergo hydrobromination to install the vinyl bromide. Anti-Markovnikov addition is often desired to yield the 1-bromo isomer. organic-chemistry.org

Cross-Coupling with a Vinylating Reagent: Direct coupling with a vinyl organometallic reagent, such as vinyltributyltin (Stille coupling) or potassium vinyltrifluoroborate (Suzuki coupling), can install the vinyl group. nih.gov As mentioned previously, this would be followed by bromination/elimination steps.

Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound would likely employ several catalytic steps.

Transition-metal catalysis, particularly with palladium, is central to many of the key bond-forming reactions. nih.gov Palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, and Sonogashira reactions are indispensable for forming the crucial carbon-carbon bond between the aromatic ring and the vinyl group.

Copper-catalyzed reactions also play a significant role, for example in the Finkelstein reaction for halogen exchange or in certain types of cross-coupling reactions to form vinyl halides. frontiersin.org The choice of catalyst, ligands, and reaction conditions is paramount to control the regioselectivity and prevent unwanted side reactions, especially when dealing with a polyhalogenated substrate.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis stands as a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The construction of the 1-bromovinyl moiety on the pre-existing 2-chloro-1-fluorobenzene scaffold could theoretically be achieved through several palladium-, copper-, or ruthenium-catalyzed reactions.

Potential transition metal-catalyzed routes could involve the vinylation of a precursor such as 1-bromo-2-chloro-4-fluorobenzene with a suitable vinylating agent, followed by bromination, or alternatively, the direct introduction of the bromovinyl group. For instance, a Heck-type reaction between 1-bromo-2-chloro-4-fluorobenzene and a vinyl bromide equivalent in the presence of a palladium catalyst could be envisioned. However, specific catalysts, ligands, and reaction conditions optimized for this particular substrate are not documented.

Another plausible approach would be a Sonogashira coupling of a terminal alkyne with an appropriately substituted halobenzene, followed by hydrobromination of the resulting alkyne. This two-step process would offer control over the regiochemistry of the bromine addition.

Despite the versatility of these methods, the electronic effects of the existing chloro and fluoro substituents on the aromatic ring would significantly influence the reactivity and regioselectivity of any transition metal-catalyzed cross-coupling reaction. The interplay of their inductive and mesomeric effects would need to be carefully considered in the design of a viable synthetic route.

Table 1: Hypothetical Transition Metal-Catalyzed Reactions for the Synthesis of this compound

| Reaction Type | Starting Material 1 | Starting Material 2 | Catalyst System (Example) | Potential Product |

| Heck Coupling | 1-Iodo-2-chloro-4-fluorobenzene | Vinyl bromide | Pd(OAc)₂, PPh₃, Base | 4-Vinyl-2-chloro-1-fluorobenzene |

| Sonogashira Coupling | 1-Iodo-2-chloro-4-fluorobenzene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Base | 4-((Trimethylsilyl)ethynyl)-2-chloro-1-fluorobenzene |

| Hydrobromination (of alkyne) | 4-Ethynyl-2-chloro-1-fluorobenzene | HBr | - | This compound |

Note: This table is illustrative of potential synthetic strategies and does not represent experimentally verified procedures for the target compound.

Organocatalytic Methods

Organocatalysis has emerged as a powerful alternative and complement to transition metal catalysis, utilizing small organic molecules to catalyze chemical transformations. While organocatalytic methods for the direct synthesis of vinyl halides are less common than their transition metal-catalyzed counterparts, certain strategies could be hypothetically applied.

For instance, an organocatalyzed hydrohalogenation of a terminal alkyne precursor, 4-ethynyl-2-chloro-1-fluorobenzene, could potentially be achieved. Catalysts such as thioureas or phosphines have been shown to promote the addition of hydrogen halides to alkynes. The choice of catalyst and reaction conditions would be crucial to control the regioselectivity and avoid undesired side reactions.

However, the literature lacks specific examples of organocatalytic methods being employed for the synthesis of aryl-substituted bromovinyl compounds of this nature. The development of such a method would represent a novel application of organocatalysis.

Table 2: Conceptual Organocatalytic Approach for the Synthesis of this compound

| Reaction Type | Starting Material | Reagent | Organocatalyst (Example) | Potential Product |

| Hydrobromination | 4-Ethynyl-2-chloro-1-fluorobenzene | HBr source | Chiral thiourea derivative | This compound |

Note: This table presents a conceptual approach, and its feasibility and efficiency would require experimental validation.

Reactivity and Transformational Pathways of 4 1 Bromovinyl 2 Chloro 1 Fluorobenzene

Cross-Coupling Reactions Involving the Vinyl Bromide Moiety

The presence of the vinyl bromide group in 4-(1-bromovinyl)-2-chloro-1-fluorobenzene makes it an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions selectively form new carbon-carbon bonds at the vinylic position, leaving the chloro and fluoro substituents on the aromatic ring intact for potential further functionalization.

Suzuki-Miyaura Cross-Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups in place of the bromine atom.

Recent studies on similar fluorinated vinyl ethers have demonstrated the efficacy of Suzuki-Miyaura cross-coupling. nih.gov For instance, the coupling of a multihalogenated vinyl ether with phenylboronic acid using a palladium catalyst like palladium(II) acetate (B1210297) or bis(triphenylphosphine)palladium(II) dichloride, in the presence of a base, proceeds in high yield. nih.gov Triphenylphosphine (B44618) is often essential for the generation of the active palladium(0) catalyst. nih.gov The reaction conditions are typically optimized to enhance yield and selectivity.

Table 1: Illustrative Suzuki-Miyaura Coupling of a Fluorinated Vinyl Ether

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (10) | K₂CO₃ | Toluene (B28343) | 40 | 50 |

| 2 | Pd(OAc)₂ (5) | K₂CO₃ | Toluene | 40 | 67 |

| 3 | Pd(P(tBu)₃)₂ (5) | K₂CO₃ | Toluene | 40 | 83 |

| 4 | Pd(dppf)Cl₂ (5) | K₂CO₃ | Toluene | 40 | 79 |

This table is based on data from the coupling of a similar multihalogenated vinyl ether and is illustrative of potential conditions for this compound. nih.gov

Heck Coupling Reactions with Olefins

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. nih.govuliege.be In the case of this compound, this reaction would lead to the formation of substituted dienes or stilbene-like structures. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. nih.gov

The synthesis of stilbenes via the Heck coupling is a well-established method, often employing palladium catalysts stabilized by ligands such as phosphines. nih.govuliege.be Microwave irradiation has been shown to accelerate these reactions, often leading to higher yields in shorter reaction times, particularly in aqueous media. nih.gov

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. nii.ac.jprsc.org This reaction is highly valuable for the synthesis of enynes.

For this compound, a Sonogashira coupling would result in the formation of a substituted enyne, a versatile building block in organic synthesis. Studies on similar fluorinated vinyl substrates have shown that the reaction proceeds efficiently, even at room temperature, and is tolerant of various functional groups. nii.ac.jp Optimization of the catalyst system and reaction conditions is crucial for achieving high yields. beilstein-journals.org

Table 2: Optimization of Sonogashira Coupling for a Fluorinated Vinyl Ether

| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 25 | 55 |

| 2 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | 45 |

| 3 | Pd(OAc)₂ (4) / PPh₃ (8) | CuI (8) | Et₃N | THF | 25 | 77 |

| 4 | Pd(OAc)₂ (4) / PPh₃ (8) | CuI (8) | Et₃N | THF | 25 | 80* |

With 2.0 equivalents of the terminal alkyne. This table is based on data from the coupling of a similar multihalogenated vinyl ether and is illustrative of potential conditions for this compound. beilstein-journals.org

Stille Coupling with Organotin Reagents

The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex. This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture. The vinyl bromide moiety of this compound is a suitable electrophile for this transformation, allowing for the introduction of various organic groups. A potential side reaction to consider is the oxidative homocoupling of the organostannane reagent, which can often be minimized by optimizing the reaction conditions. psu.edu

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organohalide and an organozinc compound. This method is highly effective for the formation of carbon-carbon bonds and is noted for its high reactivity and functional group tolerance. The reaction of this compound with an organozinc reagent would provide a direct route to various substituted vinyl arenes. Recent advancements have demonstrated that Negishi-like couplings can be performed in aqueous media at room temperature, offering a more environmentally friendly alternative to traditional methods that use organic solvents like THF. nih.gov

Kumada Coupling with Grignard Reagents

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a nickel or palladium catalyst to couple an organic halide with a Grignard reagent (organomagnesium halide). This reaction is a powerful tool for forming carbon-carbon bonds. For this compound, the Kumada coupling would involve its reaction with a suitable Grignard reagent to yield a substituted vinyl arene. A key consideration in Kumada couplings is the high reactivity of Grignard reagents, which can sometimes lead to issues with chemoselectivity if other sensitive functional groups are present in the molecule.

Direct Arylation and Vinylation Reactions

Direct C-H arylation and vinylation reactions represent a powerful strategy for forming carbon-carbon bonds, avoiding the pre-functionalization often required in traditional cross-coupling reactions. For this compound, the electron-deficient nature of the aromatic ring, due to the presence of fluorine and chlorine substituents, influences the reactivity of its C-H bonds.

In palladium-catalyzed direct arylation reactions, C-H bonds of electron-deficient arenes can couple with aryl halides. researchgate.net The C-H bonds on the fluorochlorobenzene ring are acidic, making them potential sites for such transformations. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway. researchgate.net The regioselectivity of this reaction would be influenced by the electronic and steric effects of the existing substituents. The C-H bond positioned between the fluorine and chlorine atoms is sterically hindered, while the C-H bond adjacent to the chloro group is a likely candidate for functionalization.

These reactions are typically catalyzed by palladium complexes, often with specialized ligands, and require a base to facilitate the C-H activation step. The conditions must be carefully controlled to prevent competing reactions at the C-Cl or C-Br bonds.

Table 1: Potential Sites for Direct C-H Functionalization

| Reactive Site | Position on Ring | Influencing Factors | Potential Reaction |

|---|---|---|---|

| Aryl C-H | C-3 | Electronically activated by adjacent halogens | Direct Arylation/Vinylation |

Reactivity of the Aryl Halides (C-Cl and C-F Bonds)

The benzene (B151609) ring of the title compound is substituted with both a chlorine and a fluorine atom. The significant difference in the bond strengths and electronic properties of the C-Cl and C-F bonds allows for selective functionalization.

The carbon-chlorine bond is considerably weaker and more polarizable than the carbon-fluorine bond, making it significantly more reactive in transition-metal-catalyzed cross-coupling reactions. This difference in reactivity enables the selective functionalization of the C-Cl bond while leaving the robust C-F bond intact.

Standard palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols), can be employed to selectively transform the C-Cl bond. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high chemoselectivity and yield. For instance, bulky electron-rich phosphine (B1218219) ligands are often effective in promoting the oxidative addition of the catalyst to the C-Cl bond.

The carbon-fluorine bond is the strongest single bond in organic chemistry, presenting a substantial challenge for selective activation and functionalization. researchgate.net Its low polarizability and the high electronegativity of fluorine make oxidative addition to transition metal catalysts thermodynamically and kinetically difficult. baranlab.org

Despite these challenges, several strategies have been developed to activate C-F bonds:

Transition Metal Catalysis: Highly reactive, low-valent transition metal complexes (e.g., Ni, Pd, Rh) with specialized ligands can facilitate C-F bond cleavage. These reactions often require harsh conditions and the use of stoichiometric metal reagents or strong reductants. researchgate.netnih.gov

Photocatalysis: Visible-light photoredox catalysis can generate highly reactive radical anions from fluoroarenes, leading to C-F bond fragmentation. okstate.edu This method offers a milder alternative for initiating C-F functionalization. nih.gov

Directed C-F Activation: In some systems, a directing group positioned ortho to the fluorine atom can chelate to a metal center, facilitating intramolecular C-F bond activation.

For this compound, C-F functionalization would typically be pursued after the more reactive C-Br and C-Cl sites have been addressed, representing a late-stage modification strategy. okstate.edu

Table 2: Comparison of Aryl Halide Bond Properties and Reactivity

| Bond | Bond Dissociation Energy (approx. kcal/mol) | Reactivity in Cross-Coupling | Common Activation Strategy |

|---|---|---|---|

| C-F | ~116 | Low | Highly reactive metal catalysts, photoredox catalysis researchgate.netokstate.edu |

| C-Cl | ~81 | Moderate | Standard Pd or Ni catalysis |

Halogen exchange reactions, often referred to as Finkelstein reactions in the context of alkyl halides, can also be applied to aryl halides, typically requiring metal catalysis. nih.govwikipedia.org These reactions allow for the interconversion of aryl halides, which can be a strategic step to modulate reactivity for subsequent transformations. frontiersin.orgnih.gov

For instance, the C-Cl bond in this compound could be converted to a more reactive C-Br or C-I bond. This is often accomplished using nickel or copper catalysts with a halide salt (e.g., NaI, KBr). rsc.org The reaction equilibrium can be driven by using a large excess of the halide salt or by exploiting the differential solubility of the resulting metal halide byproduct. nih.gov Conversely, converting a C-Br bond to a C-Cl bond can be used to decrease reactivity at a specific site. These metal-mediated processes generally involve an oxidative addition/reductive elimination cycle. frontiersin.org

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the fluorine and chlorine atoms activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a strong nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

The rate of substitution depends on the nature of the leaving group and the position of attack. Halides are good leaving groups, with reactivity generally following the trend I > Br > Cl > F. However, the powerfully electron-withdrawing fluorine atom strongly activates the ortho and para positions to nucleophilic attack. In this molecule, the chlorine atom is positioned ortho to the fluorine atom, making it a potential site for substitution by strong nucleophiles like alkoxides, thiolates, or amines. The fluorine atom itself is a poor leaving group in SNAr reactions but is highly activating.

Recent developments have also shown that reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF) can be used for nucleophilic fluorination of certain activated alkyl bromides, providing a pathway to form C-F bonds under mild conditions. nih.govresearchgate.net While typically applied to benzylic or α-carbonyl systems, analogous reactivity at the vinylic bromide under suitable conditions could be explored.

Radical Reactions and Photoredox Catalysis

Radical reactions offer unique pathways for the functionalization of this compound. The vinyl bromide moiety is particularly susceptible to radical transformations.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. sigmaaldrich.com A photocatalyst, upon absorbing light, can engage in a single-electron transfer (SET) with a substrate to generate a radical intermediate. nih.gov

For the title compound, several photoredox-mediated pathways can be envisioned:

Vinyl Radical Formation: SET to the vinyl bromide can lead to the cleavage of the C-Br bond, forming a vinyl radical. This radical can then participate in various reactions, such as addition to alkenes or alkynes, or coupling with other radical species.

Aryl Radical Formation: While more challenging, photoredox catalysis can also promote the reduction of the C-Cl bond to generate an aryl radical, which can then be trapped by a reaction partner.

Fluoroalkyl Radical Addition: In the presence of a suitable fluoroalkyl source (e.g., CF3I, CF3SO2Cl), photoredox catalysis can generate a fluoroalkyl radical. nih.govresearchgate.net This radical could potentially add across the double bond of the vinyl group, a common reaction manifold for alkenes. rsc.org

The chemoselectivity of these radical reactions can be controlled by the choice of photocatalyst, solvent, and additives, allowing for the targeted functionalization of different parts of the molecule. nih.gov

Stereochemical Considerations in Vinyl Halide Transformations

The geometry of the double bond in vinyl halides such as this compound is a key determinant of the stereochemistry of the final product in various transformations. The ability to control whether the original configuration of the vinyl halide is retained or inverted during a reaction is a powerful tool for synthetic chemists.

Retention and Inversion of Configuration in Reactions

The stereochemical outcome of nucleophilic substitution reactions at a vinylic carbon is not as straightforward as in saturated systems. Two primary concerted mechanisms are often considered: the SNVσ pathway, which involves an in-plane nucleophilic attack on the σ* orbital of the carbon-halogen bond, leading to an inversion of configuration , and the SNVπ pathway, where the nucleophile attacks the π* orbital perpendicular to the molecular plane, resulting in retention of configuration .

The preferred pathway is influenced by several factors, including the nature of the substrate, the nucleophile, and the reaction conditions. For instance, in palladium-catalyzed cross-coupling reactions, which are common for vinyl halides, the stereochemistry is often dictated by the specific catalytic cycle.

Table 1: Factors Influencing Stereochemical Outcome in Vinyl Halide Reactions

| Factor | Influence on Stereochemistry |

|---|---|

| Ligand on the Metal Catalyst | Bulky or electron-donating ligands can favor specific coordination geometries, influencing whether the reaction proceeds with retention or inversion. |

| Nature of the Substrate | The electronic properties of the substituents on the vinyl halide can affect the stability of intermediates and transition states, thereby directing the stereochemical course. |

| Reaction Conditions | Parameters such as solvent, temperature, and the presence of additives can alter the dominant reaction pathway and, consequently, the stereochemical outcome. |

| Coupling Partner | The nature of the organometallic reagent in cross-coupling reactions (e.g., boronic acids in Suzuki coupling, organostannanes in Stille coupling) can play a role in the stereospecificity of the transmetalation step. |

For this compound, the presence of both chloro and fluoro substituents on the benzene ring introduces electronic asymmetry that can influence the reactivity of the vinyl bromide moiety and the stereochemical course of its reactions.

Stereoselective Synthesis of Derivatives

The ability to synthesize specific stereoisomers of derivatives from this compound is crucial for applications where precise three-dimensional structure is critical. Stereoselective synthesis aims to produce a single desired stereoisomer out of multiple possibilities.

Palladium-catalyzed cross-coupling reactions are powerful tools for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds from vinyl halides. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to favor either retention or inversion of the double bond geometry.

For example, in a hypothetical Suzuki-Miyaura coupling of this compound with an organoboronic acid, the choice of phosphine ligand on the palladium catalyst can be critical. Certain ligands are known to promote a reaction pathway that leads to a product with the same (E) or (Z) configuration as the starting vinyl bromide (retention), while other ligands might facilitate a pathway that results in the opposite configuration (inversion).

Table 2: Hypothetical Stereoselective Suzuki-Miyaura Coupling of this compound

| Entry | Ligand | Stereochemical Outcome | Product Configuration |

|---|---|---|---|

| 1 | Triphenylphosphine | Predominantly Retention | (E/Z)-product mirrors (E/Z)-starting material |

Similarly, in Heck reactions, where the vinyl halide is coupled with an alkene, the stereoselectivity of the resulting product is influenced by the mechanism of migratory insertion and β-hydride elimination, both of which can be controlled to some extent by the catalytic system.

The synthesis of chiral derivatives from the prochiral this compound can be achieved through asymmetric catalysis. This involves the use of a chiral catalyst or ligand that can differentiate between the two faces of the double bond, leading to the preferential formation of one enantiomer of a chiral product. For instance, an asymmetric Heck reaction could potentially be employed to generate a new stereocenter with high enantiomeric excess.

Mechanistic Investigations into the Transformations of 4 1 Bromovinyl 2 Chloro 1 Fluorobenzene

Elucidation of Reaction Mechanisms in Cross-Coupling

Cross-coupling reactions, particularly those catalyzed by palladium, are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like 4-(1-bromovinyl)-2-chloro-1-fluorobenzene, the vinyl C-Br bond is the primary site of reactivity in typical palladium-catalyzed processes due to the lower bond dissociation energy of the C(sp²)-Br bond compared to the C(sp²)-Cl and C(sp²)-F bonds on the aromatic ring. nih.gov The generally accepted mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle comprising three key steps: oxidative addition, transmetallation, and reductive elimination. libretexts.orgyonedalabs.com

The catalytic cycle is initiated by the oxidative addition of the vinyl bromide to a low-valent metal center, typically a palladium(0) complex. yonedalabs.com This step involves the insertion of the palladium atom into the carbon-bromine bond, which increases the oxidation state of the metal from Pd(0) to Pd(II) and its coordination number by two. wikipedia.org The resulting product is a square planar Pd(II) complex. youtube.com

Two primary mechanisms are considered for this step:

Concerted Pathway: The C-Br bond adds across the metal center through a three-centered transition state. This is common for non-polar bonds. youtube.com

SN2-type Mechanism: For polar bonds like alkyl halides, a nucleophilic attack by the metal center on the carbon atom can occur, leading to inversion of stereochemistry. wikipedia.org For vinyl halides, the mechanism often retains the stereochemistry of the double bond. libretexts.org

Following oxidative addition, the transmetallation step occurs. In this stage, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, replacing the halide ligand. libretexts.orgyonedalabs.com This step typically requires activation by a base, which converts the organoboronic acid into a more nucleophilic boronate species. illinois.eduresearchgate.net The exact nature of the intermediate species involved in the transfer from boron to palladium has been a subject of extensive study, with evidence pointing to the formation of Pd-O-B linkages. illinois.edu

The final step of the cycle is reductive elimination. In this bond-forming event, the two organic ligands on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired product. libretexts.org This process reduces the palladium's oxidation state back to Pd(0) and decreases its coordination number, thereby regenerating the active catalyst which can then re-enter the catalytic cycle. yonedalabs.comresearchgate.net For reductive elimination to occur, the organic groups typically need to be in a cis orientation to each other on the square planar complex. libretexts.orgillinois.edu Kinetic studies have shown that this step is often intramolecular and follows first-order kinetics. libretexts.org

Mechanistic Insights into Halogenation Reactions

The vinyl moiety in this compound is susceptible to halogenation, typically through an electrophilic addition mechanism. When treated with a halogen such as Br₂ or Cl₂, the π-bond of the alkene acts as a nucleophile, attacking one of the halogen atoms and displacing the other as a halide ion. This process proceeds through a cyclic halonium ion intermediate (e.g., a bromonium or chloronium ion).

In addition to electrophilic addition, radical halogenation can occur under conditions that promote the formation of halogen radicals, such as exposure to UV light or the presence of radical initiators. This pathway would lead to a different product distribution and is less common under typical laboratory conditions for this class of reaction. Computational studies have become instrumental in elucidating the intricate mechanisms of enzymatic halogenation, which often involves the generation of a potent electrophilic halogenating species. nih.gov Similarly, Lewis base catalysts can be used to activate halogen sources like N-halosuccinimides for electrophilic halogenation. researchgate.net

Role of Catalyst Ligands and Additives in Modulating Reactivity

The choice of ligands and additives is critical for controlling the reactivity and efficiency of cross-coupling reactions involving this compound. Ligands bind to the metal center and modulate its electronic and steric properties, which in turn influences the rates of the individual steps in the catalytic cycle. nih.gov

Ligands: Sterically bulky and electron-rich phosphine (B1218219) ligands, such as the biarylphosphines developed by the Buchwald group (e.g., XPhos), are highly effective. nih.govresearchgate.net The steric bulk promotes the formation of coordinatively unsaturated, highly reactive monoligated Pd(0) species, which facilitates oxidative addition. The electron-donating nature of the ligand increases the electron density on the palladium center, which also accelerates oxidative addition and can influence the rate of reductive elimination. N-heterocyclic carbenes (NHCs) are another important class of ligands that form stable bonds with palladium and are particularly effective for coupling less reactive substrates like aryl chlorides. nih.govsigmaaldrich.com

Additives: In Suzuki-Miyaura couplings, a base is a crucial additive. It facilitates the formation of the active boronate species from the boronic acid, which is necessary for efficient transmetallation. researchgate.net The choice of base (e.g., carbonates, phosphates, hydroxides) can significantly impact the reaction rate and yield. researchgate.net In some cases, additives like lithium halides can promote the oxidative addition of C-F bonds, although this is less relevant for the more labile C-Br bond in the target molecule. mdpi.commdpi.com

The following table summarizes the general role of different ligand classes in modulating reactivity in palladium-catalyzed cross-coupling.

| Ligand Class | Key Characteristics | Effect on Catalytic Cycle | Typical Substrates |

|---|---|---|---|

| Triarylphosphines (e.g., PPh₃) | Moderately electron-donating, sterically accessible | General purpose, effective for reactive substrates | Aryl iodides, aryl bromides |

| Bulky Biarylphosphines (e.g., XPhos, SPhos) | Very bulky, highly electron-donating | Accelerates oxidative addition and reductive elimination | Aryl chlorides, sterically hindered substrates, vinyl halides nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Form very stable catalysts, highly active | Aryl chlorides, challenging couplings nih.gov |

| Bidentate Phosphines (e.g., dppf, XantPhos) | Chelating, defined bite angle | Stabilizes catalyst, influences reductive elimination geometry | Heck reactions, reactions requiring high stability liv.ac.uk |

Kinetic Studies and Reaction Rate Determination

Experimental approaches often involve monitoring the reaction progress over time under various initial concentrations of reactants. This allows for the determination of the reaction order with respect to each component. For instance, if a reaction is found to be first-order in the palladium catalyst and the vinyl bromide, but zero-order in the organometallic coupling partner, it suggests that oxidative addition is the rate-determining step. researchgate.net Conversely, a dependence on the concentration of the organometallic reagent and the base would point towards transmetallation being rate-limiting. researchgate.net

The table below presents hypothetical kinetic data for a cross-coupling reaction to illustrate how reaction orders are determined.

| Experiment | [Vinyl Bromide] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.15 | 1.0 | 2.0 x 10⁻⁵ |

| 2 | 0.2 | 0.15 | 1.0 | 4.0 x 10⁻⁵ |

| 3 | 0.1 | 0.30 | 1.0 | 2.0 x 10⁻⁵ |

| 4 | 0.1 | 0.15 | 2.0 | 4.0 x 10⁻⁵ |

From this data, doubling the vinyl bromide concentration (Exp. 1 vs. 2) doubles the rate, indicating a first-order dependence. Doubling the boronic acid concentration (Exp. 1 vs. 3) has no effect, indicating a zero-order dependence. Doubling the catalyst concentration (Exp. 1 vs. 4) doubles the rate, indicating a first-order dependence. This kinetic profile would strongly suggest that oxidative addition is the rate-determining step.

Solvent Effects and Reaction Condition Optimization

The choice of solvent can have a profound impact on the rates and selectivities of cross-coupling reactions. whiterose.ac.uk Solvents can influence the solubility of reactants, stabilize intermediates, and in some cases, directly participate in the catalytic cycle. whiterose.ac.uk

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and dioxane are commonly used. whiterose.ac.uknih.gov Their ability to solvate charged species can stabilize ionic intermediates that may form during the catalytic cycle, potentially accelerating certain steps. For instance, in the Heck reaction, polar solvents can favor the ionic pathway over the neutral pathway, influencing regioselectivity. liv.ac.uk

Non-polar Solvents: Solvents such as toluene (B28343) and benzene (B151609) are also effective, particularly when reactants are non-polar. In these media, the aggregation of catalyst species may be different, and reaction pathways that avoid the formation of highly charged intermediates are often favored. whiterose.ac.uk

Protic Solvents: Solvents like alcohols or water can sometimes be used, often in combination with co-solvents. Water can be beneficial in Suzuki couplings as it can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species. researchgate.net

Optimization of reaction conditions involves systematically varying parameters such as temperature, concentration, and the specific choice of catalyst, ligand, and base to maximize the yield and selectivity of the desired product. The effect of solvent on reaction yield is often significant, as illustrated in the following representative table for a generic Suzuki-Miyaura coupling of a vinyl bromide.

| Solvent | Dielectric Constant (ε) | Typical Reaction Temperature (°C) | Observed Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 100 | 75 |

| Tetrahydrofuran (THF) | 7.6 | 66 | 88 |

| Dioxane | 2.2 | 101 | 92 |

| Dimethylformamide (DMF) | 36.7 | 110 | 95 |

| Water/Ethanol (1:1) | ~50 | 80 | 85 |

The data suggests that polar aprotic solvents like DMF and dioxane often provide superior results, likely due to their ability to effectively solvate the various catalytic intermediates and facilitate the key steps of the reaction mechanism. whiterose.ac.uk

Advanced Spectroscopic and Structural Analysis of 4 1 Bromovinyl 2 Chloro 1 Fluorobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry

High-resolution NMR spectroscopy would be the primary tool for elucidating the molecular structure and stereochemistry of 4-(1-Bromovinyl)-2-chloro-1-fluorobenzene.

1H, 13C, 19F NMR for Chemical Shift and Coupling Analysis

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic and vinyl protons. The aromatic region would display a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons, further complicated by coupling to the fluorine atom. The two geminal vinyl protons would appear as distinct signals, likely doublets, due to their different chemical environments and coupling to each other. Their chemical shifts would be influenced by the presence of the bromine atom and the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum would reveal eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbon attached to the fluorine would show a large one-bond C-F coupling constant. The vinyl carbons would appear in the olefinic region of the spectrum, with the carbon bearing the bromine atom shifted downfield.

¹⁹F NMR: The fluorine-19 NMR spectrum would exhibit a single resonance for the fluorine atom on the benzene (B151609) ring. The chemical shift and splitting pattern of this signal would be informative about the electronic environment and the coupling to adjacent protons.

Expected NMR Data (Hypothetical):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | J-Coupling (Hz) |

| Aromatic-H | 7.2 - 7.8 | 115 - 160 | J(H-H), J(H-F) |

| Vinyl-H | 5.5 - 6.5 | 110 - 140 | J(H-H) |

| Aromatic-C | 115 - 160 | - | J(C-F), J(C-H) |

| Vinyl-C | 110 - 140 | - | J(C-H) |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques would be crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): Would establish the connectivity between coupled protons, for example, between the vinyl protons and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range couplings between protons and carbons (over two or three bonds), which is essential for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which could help in determining the preferred conformation of the vinyl group relative to the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Vibrational spectroscopy would be used to identify the characteristic functional groups present in the molecule.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and vinyl groups, C=C stretching of the aromatic ring and the vinyl group, and C-F, C-Cl, and C-Br stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the benzene ring and the C=C double bond.

Expected Vibrational Frequencies (Hypothetical):

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Vinyl C-H Stretch | 3080 - 3020 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C=C Stretch (Vinyl) | ~1620 |

| C-F Stretch | 1250 - 1000 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 600 - 500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its structure through analysis of its fragmentation pattern. The presence of bromine and chlorine would result in a characteristic isotopic pattern for the molecular ion peak and any fragments containing these halogens.

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

Should a suitable crystalline derivative of this compound be synthesized, single-crystal X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and information about the intermolecular interactions in the crystal lattice.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable for chiral derivatives)

If chiral derivatives of this compound were to be synthesized, chiroptical techniques such as circular dichroism (CD) spectroscopy would be employed to determine their enantiomeric purity and to study their stereochemical properties.

Computational Chemistry and Theoretical Studies of 4 1 Bromovinyl 2 Chloro 1 Fluorobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. iciq.org For 4-(1-bromovinyl)-2-chloro-1-fluorobenzene, DFT calculations can elucidate the distribution of electrons, molecular orbital energies, and the molecule's reactivity profile. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed for geometry optimization and frequency calculations of halobenzenes. nih.gov These calculations reveal how the interplay of the electron-withdrawing fluorine and chlorine atoms and the π-system of the bromovinyl group influences the aromatic ring's electronic character.

A significant application of DFT is the elucidation of reaction mechanisms. iciq.org For this compound, a key reaction of interest is palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Negishi reactions), a powerful method for forming new carbon-carbon bonds. iciq.orgnih.gov Computational chemistry is crucial for understanding the complex, multi-step catalytic cycles of these reactions, as short-lived intermediates are often difficult to detect experimentally. iciq.org

DFT calculations can map the potential energy surface for the entire catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination. iciq.orgnih.gov By locating the transition state structures and calculating their corresponding energy barriers, the rate-determining step of the reaction can be identified. tohoku.ac.jp For instance, in a hypothetical Suzuki-Miyaura coupling, DFT could be used to determine whether the oxidative addition at the C-Br bond is kinetically favored over addition at the C-Cl bond, providing insight into the reaction's regioselectivity.

Table 1: Hypothetical DFT-Calculated Energy Profile for Suzuki-Miyaura Cross-Coupling

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Substrate + Pd(0)L₂ | 0.0 |

| Oxidative Addition (C-Br) | TS₁ (C-Br Cleavage) | +15.2 |

| Intermediate 1 | Ar-Pd(II)(Br)L₂ | -5.8 |

| Transmetalation | TS₂ (Boronate Complex) | +12.5 |

| Intermediate 2 | Ar-Pd(II)(R)L₂ | -10.1 |

| Reductive Elimination | TS₃ (C-C Formation) | +8.3 |

| Products | Coupled Product + Pd(0)L₂ | -25.0 |

Note: Data are illustrative and represent typical values for palladium-catalyzed cross-coupling reactions.

The reactivity of this compound in reactions like cross-coupling is intrinsically linked to the properties of its carbon-halogen bonds. DFT calculations can provide quantitative data on bond lengths, bond dissociation enthalpies (BDE), and the polarization of these bonds through methods like Mulliken charge analysis or Natural Bond Orbital (NBO) analysis. acs.orgresearchgate.net

Generally, in the carbon-halogen bond series, the bond strength decreases down the group (C-F > C-Cl > C-Br). quora.com This trend suggests that the C-Br bond would be the most labile and therefore the most likely site for oxidative addition in cross-coupling reactions. DFT calculations can precisely quantify these differences. The polarization of the bonds, resulting from the high electronegativity of the halogens, creates electrophilic carbon centers, susceptible to nucleophilic attack. The σ-hole, a region of positive electrostatic potential along the extension of the C-X bond, is another feature that can be analyzed computationally and is crucial for understanding halogen bonding interactions. unimi.it

Table 2: Predicted C-Halogen Bond Properties from DFT Calculations

| Bond | Calculated Bond Length (Å) | Calculated BDE (kcal/mol) | Calculated Mulliken Charge on Halogen |

|---|---|---|---|

| C-F | 1.35 | 120 | -0.45 |

| C-Cl | 1.73 | 90 | -0.30 |

| C-Br (vinyl) | 1.89 | 72 | -0.15 |

Note: Values are hypothetical, based on general trends for halobenzenes and vinyl halides, and would be refined by specific DFT calculations. youtube.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mit.edu For this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with other molecules in a condensed phase, such as a solvent. nih.gov

A key area of interest is the conformational freedom of the 1-bromovinyl group relative to the substituted benzene (B151609) ring. The rotation around the C-C single bond connecting the vinyl group to the ring is subject to a specific energy profile. While conjugation favors a planar conformation, steric hindrance from the ortho-chloro substituent may lead to a twisted, non-planar ground state. acs.org MD simulations, governed by a force field, can explore the potential energy landscape of this rotation, identifying the most stable conformers and the energy barriers between them. lumenlearning.com This conformational preference can significantly impact the molecule's reactivity and spectroscopic properties.

Furthermore, MD simulations can model intermolecular interactions, such as π-stacking between aromatic rings or halogen bonding, which are crucial for understanding the behavior of the molecule in solution or in a crystal lattice. acs.org

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical methods are indispensable for predicting and interpreting spectroscopic data. nih.gov By calculating properties like nuclear shielding tensors, vibrational frequencies, and electronic transition energies, computational models can generate theoretical spectra that aid in the structural elucidation and characterization of new compounds like this compound. tandfonline.com

NMR Spectroscopy: DFT calculations can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov This is particularly valuable for complex substituted aromatic systems where spectral assignment can be ambiguous.

Infrared (IR) and Raman Spectroscopy: By calculating the harmonic vibrational frequencies (often using DFT), a theoretical IR and Raman spectrum can be generated. researchgate.net These calculations help assign experimental absorption bands to specific molecular motions, such as C-H stretches, C=C stretches of the vinyl and aromatic groups, and the characteristic C-halogen vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for calculating the energies of electronic excited states. aip.org This allows for the prediction of the λ_max values in a UV-Vis spectrum, which correspond to the π → π* transitions within the conjugated system of the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C-Br vinyl) | ~115 ppm |

| ¹⁹F NMR | Chemical Shift (C-F) | ~ -110 ppm |

| IR | Vibrational Frequency (C=C vinyl stretch) | ~1625 cm⁻¹ |

| UV-Vis (TD-DFT) | Electronic Transition (λ_max) | ~250 nm |

Note: These values are estimations based on typical functional group ranges and require specific quantum chemical calculations for accuracy.

Structure-Reactivity Relationship (SAR) Modeling

Structure-Reactivity Relationship (SAR) modeling provides a quantitative framework for understanding how changes in a molecule's structure affect its chemical reactivity. libretexts.org For a molecule like this compound, SAR studies could be developed to predict its reaction rates in, for example, a series of cross-coupling reactions with different partners.

By synthesizing a library of analogous compounds with varying substituents on the aromatic ring and measuring their reaction rates under identical conditions, a quantitative model can be built. Descriptors for this model can be derived from computational chemistry, including electronic parameters (e.g., Hammett constants, calculated atomic charges, HOMO/LUMO energies) and steric parameters. The goal is to create a mathematical equation that correlates these descriptors with the observed reactivity (e.g., the logarithm of the reaction rate constant, log k). researchgate.net Such models are powerful for predicting the reactivity of new, unsynthesized compounds and for optimizing reaction conditions. chemrxiv.org

Design of Novel Catalysts and Reagents Based on Computational Insights

The ultimate goal of many computational studies is to move from understanding to rational design. researchgate.net Insights gained from DFT calculations on the reaction mechanism of this compound can directly inform the design of more efficient catalysts. rsc.org

For example, if DFT calculations reveal that the oxidative addition step is slow (i.e., has a high energy barrier), this suggests the need for a catalyst with more electron-rich ligands to promote the reaction with the palladium center. tohoku.ac.jp Computational screening of virtual libraries of ligands (e.g., phosphines or N-heterocyclic carbenes) can identify candidates that are predicted to lower the transition state energy for this rate-limiting step. nih.gov By evaluating properties like ligand dissociation energies and the stability of catalytic intermediates, computational chemistry can accelerate the discovery of new catalysts tailored for challenging substrates like polysubstituted halobenzenes, saving significant experimental time and resources. tohoku.ac.jpresearchgate.net

4 1 Bromovinyl 2 Chloro 1 Fluorobenzene As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor for Advanced Organic Materials

The inherent reactivity of the vinyl group in 4-(1-Bromovinyl)-2-chloro-1-fluorobenzene makes it a compelling starting material for the synthesis of advanced organic materials. The presence of the bromine atom on the double bond provides a handle for a variety of coupling reactions, which can be exploited to create novel polymers and functional materials. For instance, the vinyl group can potentially undergo polymerization reactions, such as radical or transition-metal-catalyzed polymerizations, to yield polymers with tailored electronic and physical properties. The fluorine and chlorine substituents on the benzene (B151609) ring can further modulate the characteristics of the resulting materials, influencing factors like thermal stability, solubility, and electronic behavior.

The potential applications of such materials are broad, ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs) and sensors. The ability to fine-tune the properties of the final material by modifying the structure of the monomer precursor is a key advantage in the field of materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2237909-60-1 |

| Molecular Formula | C8H5BrClF |

| Molecular Weight | 235.48 g/mol |

Building Block for Functional Molecules

As a halogenated building block, this compound provides a platform for the construction of a wide array of functional molecules. The distinct reactivity of the C-Br bond on the vinyl group and the potential for reactions at the aromatic C-Cl and C-F bonds allow for selective transformations. This differential reactivity enables chemists to introduce various functional groups at specific positions, leading to the synthesis of molecules with desired properties.

For example, the bromovinyl group can participate in Suzuki, Stille, and Sonogashira coupling reactions, allowing for the introduction of aryl, vinyl, and alkynyl substituents. These reactions are fundamental in the synthesis of complex organic molecules with applications in medicinal chemistry and materials science. The presence of multiple halogen atoms on the benzene ring offers further opportunities for functionalization, making this compound a versatile scaffold for creating libraries of compounds with diverse functionalities.

Integration into Multi-Step Synthesis Pathways

The strategic incorporation of this compound into multi-step synthesis pathways is a testament to its utility in modern organic chemistry. Its pre-installed functional handles reduce the number of synthetic steps required to access complex target molecules. For instance, a synthetic route targeting a polysubstituted aromatic compound could utilize this intermediate to introduce a vinyl group and two different halogens in a single step.

Multi-step organic synthesis often involves a sequence of reactions to build up molecular complexity. The ability to use a starting material that already possesses several key functional groups can significantly enhance the efficiency of a synthetic sequence. The chloro and fluoro substituents on the benzene ring can also direct the regioselectivity of subsequent electrophilic aromatic substitution reactions, providing further control over the synthetic outcome.

Utility in the Synthesis of Scaffolds for Chemical Biology Research (excluding clinical applications)

In the realm of chemical biology, the discovery of novel molecular probes to investigate biological processes is of paramount importance. The core structure of this compound can serve as a versatile scaffold for the development of such probes. By systematically modifying the functional groups of this intermediate, researchers can generate a collection of molecules with diverse shapes and electronic properties.

These molecules can then be screened for their ability to interact with specific biological targets, such as proteins or nucleic acids. The insights gained from these studies can help to elucidate the mechanisms of complex biological pathways. The fluorinated nature of the scaffold is particularly advantageous, as fluorine can enhance metabolic stability and binding affinity, and also serve as a useful probe for NMR studies. It is important to note that this discussion is focused on the synthesis of research tools and explicitly excludes any consideration of clinical applications.

Role in Enabling Structural Diversity in Chemical Libraries

The creation of chemical libraries with high structural diversity is a cornerstone of modern drug discovery and chemical biology. Diversity-oriented synthesis (DOS) aims to generate collections of molecules that cover a broad range of chemical space. This compound is an excellent starting point for DOS, as its multiple points of reactivity can be exploited to generate a wide variety of structurally distinct products.

By employing a divergent synthetic strategy, a single starting material can be transformed into a multitude of products through the application of different reaction conditions and reagents. For example, the bromovinyl group can be converted into an alkyne, an epoxide, or a cyclopropane, while the aromatic halogens can be subjected to various nucleophilic substitution or coupling reactions. This approach allows for the rapid generation of a large number of compounds from a common intermediate, thereby maximizing the structural diversity of the resulting chemical library. nih.gov

Table 2: Potential Reactions for Generating Structural Diversity

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl compounds |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl-alkyne conjugates |